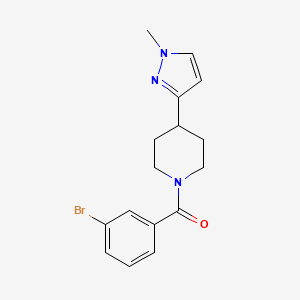

(3-bromophenyl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Description

The compound (3-bromophenyl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone features a methanone core bridging a 3-bromophenyl group and a piperidine ring substituted at the 4-position with a 1-methyl-1H-pyrazol-3-yl moiety.

Properties

IUPAC Name |

(3-bromophenyl)-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN3O/c1-19-8-7-15(18-19)12-5-9-20(10-6-12)16(21)13-3-2-4-14(17)11-13/h2-4,7-8,11-12H,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBISYMKGKDEBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core piperidinyl and pyrazolyl structures. One common approach is to first synthesize the piperidine ring, followed by the introduction of the pyrazolyl group through a nucleophilic substitution reaction. The bromophenyl group is then added through a subsequent reaction step.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The bromophenyl group can be oxidized to form a bromophenol derivative.

Reduction: : The piperidinyl ring can be reduced to form a piperidine derivative.

Substitution: : The pyrazolyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: : Bromophenol derivatives.

Reduction: : Piperidine derivatives.

Substitution: : Various substituted pyrazolyl derivatives.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

Chemistry: : Used as a building block in the synthesis of more complex molecules.

Biology: : Investigated for its biological activity, including potential antimicrobial properties.

Medicine: : Studied for its pharmacological effects, such as anti-inflammatory and analgesic properties.

Industry: : Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Key Comparative Data Table

Biological Activity

The compound (3-bromophenyl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone, also referred to as a derivative of pyrazole and piperidine, has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for (3-bromophenyl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is C15H18BrN3O. The compound features a bromophenyl group and a piperidine ring substituted with a methyl-pyrazole moiety. The presence of bromine in the phenyl ring is significant as halogen substituents often enhance biological activity through various mechanisms, including increased lipophilicity and potential for halogen bonding.

Anticancer Properties

Recent studies have indicated that compounds containing the pyrazole scaffold exhibit promising anticancer activities. For instance, derivatives similar to (3-bromophenyl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone have shown effective inhibition of microtubule assembly and induced apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. Specifically, one study reported that certain pyrazole derivatives could enhance caspase-3 activity by 1.33 to 1.57 times at concentrations of 10 μM, indicating their potential as apoptosis-inducing agents .

Table 1: Anticancer Activity Summary

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7d | MDA-MB-231 | 2.5 | Microtubule destabilization |

| 7h | HepG2 | 5 | Apoptosis induction |

| 10c | Various Cancer Types | 10 | Caspase activation |

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Pyrazole derivatives have been noted for their antibacterial and antifungal activities. For example, studies have shown that halogenated pyrazoles can inhibit the growth of various bacteria such as Staphylococcus aureus and Escherichia coli . The presence of bromine in the phenyl ring may enhance these effects due to its electronegative nature, which can facilitate interactions with microbial targets.

The biological activity of (3-bromophenyl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone can be attributed to several mechanisms:

- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule dynamics, which is critical for cell division.

- Apoptosis Induction : By activating caspases, these compounds can trigger programmed cell death in cancer cells.

- Antimicrobial Interaction : The halogen substituent may enhance binding to bacterial enzymes or receptors, leading to growth inhibition.

Case Studies

Several case studies highlight the effectiveness of pyrazole-based compounds in treating cancers:

- A study on asymmetric MACs fused with pyrazoles demonstrated significant inhibition of microtubule assembly at concentrations around 20 μM .

- Another investigation into the anticancer effects of similar compounds revealed their ability to induce morphological changes in cancer cells at low concentrations (1 μM) .

Q & A

Q. What are the key considerations for optimizing the synthetic yield of (3-bromophenyl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone?

- Methodological Answer : Synthetic yield optimization requires careful selection of solvents, catalysts, and reaction conditions. For example, polar aprotic solvents like DMF or DMSO may enhance nucleophilic substitution in piperidine intermediates, while tert-butoxide bases can improve coupling efficiency. Evidence from structurally similar benzoylpiperidine derivatives shows yields ranging from 8% to 78%, depending on substituent steric effects and solvent systems . Key steps include:

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., piperidine ring protons at δ 2.5–3.5 ppm, pyrazole protons at δ 6.5–7.5 ppm) .

- HPLC : Retention times (e.g., 11.351–11.959 minutes) and peak area ≥95% ensure purity .

- Elemental Analysis : Discrepancies ≤0.5% between calculated and observed C/H/N values validate composition .

Advanced Research Questions

Q. How can researchers address discrepancies between calculated and observed elemental analysis data in this compound?

- Methodological Answer : Discrepancies (e.g., observed C: 72.04% vs. calculated 71.67% in benzoylpiperidine derivatives) may arise from hydration, residual solvents, or incomplete combustion. Mitigation strategies include:

Q. What strategies are effective in resolving contradictory bioactivity results between structurally similar derivatives?

- Methodological Answer : Contradictions often stem from subtle structural variations. For example, replacing a hydroxyl group with a methoxy group in benzoylpiperidine derivatives reduced antibacterial activity by 40% . Systematic approaches include:

- Structure-Activity Relationship (SAR) Studies : Compare IC₅₀ values across analogs with controlled substituent changes.

- Molecular Docking : Model interactions with target proteins (e.g., bacterial enzymes) to identify critical binding motifs.

- Dose-Response Curves : Use 8-point dilution series to assess potency thresholds .

Q. How can researchers interpret complex splitting patterns in the NMR spectra of the piperidine ring protons?

- Methodological Answer : Diastereotopic protons on the piperidine ring often exhibit splitting due to restricted rotation. For example, axial and equatorial protons in 4-substituted piperidines show distinct coupling constants (J = 10–12 Hz). Advanced techniques include:

- COSY/NOESY : Identify through-space couplings between adjacent protons.

- Variable-Temperature NMR : Resolve overlapping signals by lowering temperature (e.g., 100 K) to slow ring puckering .

Q. What in vitro models are suitable for evaluating the compound’s biological activity?

- Methodological Answer : Prioritize models aligned with hypothesized targets (e.g., kinase inhibition or antimicrobial activity):

- Enzyme Inhibition Assays : Measure IC₅₀ against purified enzymes (e.g., carbonic anhydrase II) using spectrophotometric methods .

- Cell-Based Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .

- Antibacterial Screening : Broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.